6-Cyclopentyl-2-methylpyrimidin-4-ol
Overview
Description
6-Cyclopentyl-2-methylpyrimidin-4-ol is a heterocyclic compound with the molecular formula C10H14N2O It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentyl-2-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of cyclopentanone with ethyl cyanoacetate to form an intermediate, which is then subjected to cyclization with guanidine to yield the desired pyrimidine derivative. The reaction conditions often involve the use of a base such as sodium ethoxide and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopentyl-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyrimidine ring into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce cyclopentylamines .
Scientific Research Applications
6-Cyclopentyl-2-methylpyrimidin-4-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 6-Cyclopentyl-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrimidin-4-ol: Lacks the cyclopentyl group, resulting in different chemical properties and biological activities.
6-Cyclopentylpyrimidin-4-ol: Similar structure but without the methyl group, affecting its reactivity and applications.
2,4-Dimethylpyrimidine: Contains two methyl groups but lacks the cyclopentyl ring, leading to distinct chemical behavior.
Uniqueness
6-Cyclopentyl-2-methylpyrimidin-4-ol is unique due to the presence of both the cyclopentyl and methyl groups, which confer specific steric and electronic properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-cyclopentyl-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-11-9(6-10(13)12-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXILVYRNGXQAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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